1-Bromo-2-(cyclohexanesulfonyl)benzene

Beschreibung

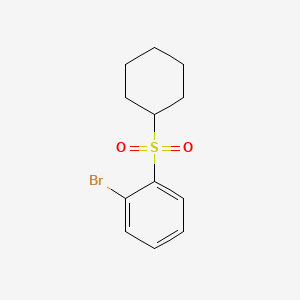

1-Bromo-2-(cyclohexanesulfonyl)benzene is an aryl bromide derivative featuring a cyclohexanesulfonyl group at the ortho position relative to the bromine atom. The sulfonyl group is a strong electron-withdrawing substituent, which polarizes the aromatic ring, enhancing the electrophilicity of the bromine atom for nucleophilic substitution or cross-coupling reactions. Such compounds are often employed in pharmaceutical and materials chemistry, particularly in constructing sulfone-containing molecules with biological activity or unique material properties .

Eigenschaften

IUPAC Name |

1-bromo-2-cyclohexylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSGDIBOLMNHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742765 | |

| Record name | 1-Bromo-2-(cyclohexanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-43-6 | |

| Record name | Benzene, 1-bromo-2-(cyclohexylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclohexanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The cyclohexanesulfonyl group can be introduced through sulfonylation reactions using cyclohexanesulfonyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(cyclohexanesulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Major Products:

Substitution: 1-Methoxy-2-(cyclohexanesulfonyl)benzene.

Reduction: 1-Bromo-2-(cyclohexylsulfanyl)benzene.

Oxidation: this compound sulfone.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(cyclohexanesulfonyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(cyclohexanesulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-bromo-2-(cyclohexanesulfonyl)benzene with structurally related aryl bromides, focusing on substituent effects, reactivity, synthesis, and applications.

Structural and Electronic Effects

Key Observations :

- The sulfonyl group in the target compound significantly increases the electrophilicity of the bromine compared to ether or alkyl substituents, favoring reactions like Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Steric hindrance from the cyclohexane ring may slow down reactions requiring planar transition states (e.g., some cross-couplings) compared to less bulky analogues like 1-bromo-2-phenoxybenzene .

Key Observations :

- The sulfonyl group in the target compound may enable unique reactivity, such as directing ortho-metalation or participating in sulfone-specific transformations (e.g., Julia–Kocienski olefination). This contrasts with selenyl or ethynyl groups, which are more suited for coupling or conjugation .

Key Observations :

Biologische Aktivität

1-Bromo-2-(cyclohexanesulfonyl)benzene is a sulfonyl-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a cyclohexanesulfonyl group attached to a benzene ring. Its molecular formula is C12H15BrO2S, with a molecular weight of approximately 305.22 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. The sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, which may modulate their activity and lead to various biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness was evaluated through in vitro assays against both gram-positive and gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using human cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The compound demonstrated dose-dependent cytotoxicity:

| Concentration (µM) | Cell Viability (%) | Cell Line |

|---|---|---|

| 10 | 85 | MDA-MB-231 |

| 25 | 70 | MDA-MB-231 |

| 50 | 50 | MDA-MB-231 |

| 10 | 90 | HepG-2 |

| 25 | 60 | HepG-2 |

| 50 | 40 | HepG-2 |

These findings indicate that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as an anticancer agent.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonyl-substituted compounds, including this compound. The study reported that this compound showed comparable activity to established antibiotics like Gentamicin against specific bacterial strains, highlighting its therapeutic potential .

Investigation of Cytotoxic Effects

Another study focused on the cytotoxic effects of the compound on liver and breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which it may exert its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.